Lornoxicam

Description

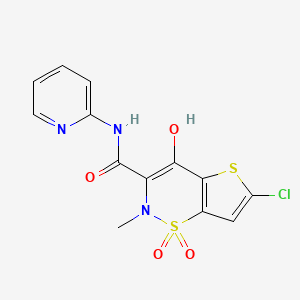

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-4-hydroxy-2-methyl-1,1-dioxo-N-pyridin-2-ylthieno[2,3-e]thiazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3O4S2/c1-17-10(13(19)16-9-4-2-3-5-15-9)11(18)12-7(23(17,20)21)6-8(14)22-12/h2-6,18H,1H3,(H,15,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLHQHAUOOXYABV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C2=C(S1(=O)=O)C=C(S2)Cl)O)C(=O)NC3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

15.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666507 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

70374-39-9, 70374-27-5 | |

| Record name | Lornoxicam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70374-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lornoxicam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070374275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lornoxicam [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070374399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lornoxicam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06725 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lornoxicam | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759620 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-chloro-4-hydroxy-2-methyl-N-(pyridin-2-yl)-2H-thieno[2,3-e][1,2]thiazine-3-carboxamide 1,1-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LORNOXICAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ER09126G7A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Lornoxicam's Mechanism of Action in Inflammatory Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lornoxicam, a non-steroidal anti-inflammatory drug (NSAID) of the oxicam class, exerts its potent analgesic and anti-inflammatory effects through a multi-faceted mechanism of action. This technical guide provides a comprehensive overview of the molecular pathways modulated by this compound, with a focus on its role in the inflammatory cascade. We delve into its inhibitory effects on cyclooxygenase (COX) enzymes, its influence on pro-inflammatory cytokine production, and its modulation of key signaling pathways such as NF-κB. This document is intended to serve as a detailed resource, incorporating quantitative data, in-depth experimental protocols, and visual representations of the underlying molecular interactions to facilitate further research and drug development.

Core Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

The primary mechanism of action for this compound, like other NSAIDs, is the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins.[1] Prostaglandins are key mediators of inflammation, pain, and fever.[2] this compound is a potent and balanced inhibitor of both COX-1 and COX-2 isoforms.[3][4]

Quantitative Analysis of COX Inhibition

The inhibitory potency of this compound against COX-1 and COX-2 has been quantified through various in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. This compound demonstrates low IC50 values for both isoforms, indicating high potency.[3]

| Target Enzyme | This compound IC50 (µM) | Reference |

| COX-1 (Human) | 0.005 | [3] |

| COX-2 (Human) | 0.008 | [3] |

Table 1: this compound IC50 Values for Human COX-1 and COX-2. This table summarizes the high inhibitory potency of this compound on both cyclooxygenase isoforms.

Comparative Inhibitory Potency

When compared to other commonly used NSAIDs, this compound exhibits a favorable profile as a potent, balanced inhibitor.

| NSAID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio | Reference |

| This compound | 0.005 | 0.008 | 0.625 | [3] |

| Diclofenac | 0.076 | 0.026 | 2.9 | [5] |

| Ibuprofen | 12 | 80 | 0.15 | [5] |

| Piroxicam | 47 | 25 | 1.9 | [5] |

| Indomethacin | 0.0090 | 0.31 | 0.029 | [5] |

| Meloxicam | 37 | 6.1 | 6.1 | [5] |

| Celecoxib | 82 | 6.8 | 12 | [5] |

Table 2: Comparative IC50 Values of this compound and Other NSAIDs on Human COX-1 and COX-2. This table highlights the relative potency and selectivity of various NSAIDs. A lower COX-1/COX-2 ratio indicates a more balanced or COX-1 selective inhibition, while a higher ratio indicates COX-2 selectivity.

Caption: this compound's primary action on the arachidonic acid cascade.

Modulation of Other Inflammatory Mediators

Beyond its effects on the COX pathway, this compound influences other key components of the inflammatory response, including nitric oxide and pro-inflammatory cytokines.

Inhibition of Inducible Nitric Oxide Synthase (iNOS)

This compound has been shown to dose-dependently inhibit the formation of nitric oxide (NO) by suppressing the activity of inducible nitric oxide synthase (iNOS).[3]

Regulation of Pro-inflammatory Cytokines

This compound demonstrates a marked inhibitory effect on the production of Interleukin-6 (IL-6), a key pro-inflammatory cytokine.[3] Its impact on other cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β) is reported to be less pronounced.[3]

| Target | This compound IC50 (µM) | Reference |

| iNOS (NO formation) | 65 | [2][3] |

| IL-6 formation | 54 | [2][3] |

Table 3: Inhibitory Effects of this compound on iNOS and IL-6. This table presents the IC50 values for this compound's inhibition of nitric oxide and Interleukin-6 production.

Influence on Intracellular Signaling Pathways

This compound's anti-inflammatory properties extend to the modulation of intracellular signaling cascades that regulate the expression of inflammatory genes.

The NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including those for COX-2, iNOS, and various cytokines. Evidence suggests that this compound can suppress the activation of NF-κB, thereby downregulating the expression of these inflammatory mediators.

Caption: this compound's potential influence on the NF-κB signaling pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the investigation of this compound's mechanism of action.

COX-1 and COX-2 Inhibition Assays

This assay provides a physiologically relevant model for assessing the inhibitory activity of compounds on COX-1 and COX-2 in their natural cellular environment.[6][7][8]

COX-1 Activity (Thromboxane B2 Production):

-

Blood Collection: Draw venous blood from healthy, drug-free volunteers into tubes without anticoagulants.

-

Incubation with Inhibitor: Aliquot 1 mL of whole blood into siliconized glass tubes. Add this compound or other test compounds at various concentrations (typically dissolved in DMSO). A vehicle control (DMSO) is run in parallel.

-

Coagulation: Allow the blood to clot by incubating at 37°C for 1 hour. This process induces platelet aggregation and subsequent COX-1-mediated thromboxane A2 (TXA2) synthesis, which is rapidly converted to its stable metabolite, thromboxane B2 (TXB2).

-

Serum Separation: Centrifuge the tubes at 2,000 x g for 10 minutes to separate the serum.

-

TXB2 Quantification: Aspirate the serum and measure the concentration of TXB2 using a specific enzyme immunoassay (EIA) or ELISA kit.

-

Data Analysis: Calculate the percent inhibition of TXB2 formation for each concentration of the test compound relative to the vehicle control. Determine the IC50 value.

COX-2 Activity (Prostaglandin E2 Production):

-

Blood Collection: Draw venous blood into tubes containing an anticoagulant (e.g., heparin).

-

Incubation with Inhibitor and Stimulant: Aliquot the blood and pre-incubate with various concentrations of this compound or other test compounds.

-

COX-2 Induction: Add lipopolysaccharide (LPS; typically 10 µg/mL) to induce the expression of COX-2 in monocytes.

-

Incubation: Incubate the samples for 24 hours at 37°C.

-

Plasma Separation: Centrifuge the tubes to separate the plasma.

-

PGE2 Quantification: Measure the concentration of prostaglandin E2 (PGE2) in the plasma using a specific EIA or ELISA kit.

-

Data Analysis: Calculate the percent inhibition of PGE2 formation and determine the IC50 value.

This assay utilizes a human monocytic cell line that expresses COX-2 upon stimulation.[3]

-

Cell Culture: Culture Mono Mac 6 cells in an appropriate medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed the cells in multi-well plates at a suitable density.

-

COX-2 Induction: Stimulate the cells with LPS to induce COX-2 expression.

-

Inhibitor Treatment: Add this compound or other test compounds at various concentrations.

-

Incubation: Incubate the cells for a specified period to allow for prostaglandin synthesis.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Prostaglandin Quantification: Measure the concentration of a COX-2-derived prostaglandin, such as 6-keto-PGF1α (a stable metabolite of prostacyclin), in the supernatant using an EIA or ELISA kit.

-

Data Analysis: Determine the IC50 value for the inhibition of prostaglandin formation.

Inducible Nitric Oxide Synthase (iNOS) Activity Assay (Griess Reaction)

This colorimetric assay measures the accumulation of nitrite, a stable and oxidized product of nitric oxide, in cell culture supernatants.[3][9]

-

Cell Culture and Stimulation: Culture a suitable cell line (e.g., RAW 264.7 murine macrophages) and stimulate with LPS and/or interferon-gamma to induce iNOS expression.[3]

-

Inhibitor Treatment: Treat the cells with various concentrations of this compound.

-

Supernatant Collection: After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatant.

-

Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water. This reagent should be freshly prepared.

-

Reaction: In a 96-well plate, mix equal volumes of the cell supernatant and the Griess reagent.

-

Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples based on the standard curve.

-

Data Analysis: Determine the IC50 value for the inhibition of nitrite production.

Cytokine Quantification by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the concentration of specific cytokines in biological fluids.[10][11]

-

Cell Culture and Treatment: Culture appropriate cells (e.g., THP-1 human monocytic cells) and stimulate them with LPS in the presence or absence of various concentrations of this compound.[3]

-

Supernatant Collection: Collect the cell culture supernatant.

-

ELISA Procedure (Sandwich ELISA):

-

Coating: Coat the wells of a 96-well microplate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-6). Incubate and then wash the plate.

-

Blocking: Block any non-specific binding sites in the wells with a blocking buffer (e.g., bovine serum albumin in PBS).

-

Sample Incubation: Add the cell culture supernatants and a series of known standards for the cytokine to the wells. Incubate to allow the cytokine to bind to the capture antibody. Wash the plate.

-

Detection Antibody: Add a biotinylated detection antibody that recognizes a different epitope on the cytokine. Incubate and then wash.

-

Enzyme Conjugate: Add an enzyme-conjugated streptavidin (e.g., streptavidin-horseradish peroxidase). Incubate and then wash.

-

Substrate Addition: Add a chromogenic substrate (e.g., TMB). A color change will occur in proportion to the amount of cytokine present.

-

Stop Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid).

-

-

Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Data Analysis: Generate a standard curve from the absorbance values of the known standards. Calculate the concentration of the cytokine in the samples and determine the IC50 for the inhibition of its production by this compound.

NF-κB Activation Assay (Electrophoretic Mobility Shift Assay - EMSA)

EMSA is used to detect the binding of active transcription factors, such as NF-κB, to specific DNA consensus sequences.[12][13]

-

Cell Culture and Treatment: Culture cells and treat them with an inflammatory stimulus (e.g., TNF-α) in the presence or absence of this compound.

-

Nuclear Extract Preparation: Isolate the nuclei from the cells and prepare nuclear protein extracts.

-

Probe Labeling: Synthesize a double-stranded DNA oligonucleotide containing the NF-κB binding consensus sequence and label it with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin or a fluorescent dye).

-

Binding Reaction: Incubate the labeled probe with the nuclear extracts in a binding buffer.

-

Electrophoresis: Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis (PAGE).

-

Detection: Visualize the bands by autoradiography (for radioactive probes) or by appropriate imaging techniques for non-radioactive probes.

-

Analysis: A "shifted" band, which migrates more slowly than the free probe, indicates the presence of a protein-DNA complex. A decrease in the intensity of this shifted band in this compound-treated samples compared to the stimulated control indicates inhibition of NF-κB activation. Specificity can be confirmed by competition assays using an excess of unlabeled probe.

Caption: Experimental workflow for assessing this compound's anti-inflammatory effects.

Conclusion

This compound is a potent anti-inflammatory agent with a well-defined mechanism of action centered on the balanced inhibition of COX-1 and COX-2 enzymes. Its therapeutic efficacy is further enhanced by its ability to modulate other key inflammatory pathways, including the production of nitric oxide and the pro-inflammatory cytokine IL-6. The suppression of the NF-κB signaling pathway represents a significant upstream mechanism through which this compound exerts its broad anti-inflammatory effects. The detailed experimental protocols provided in this guide offer a robust framework for the continued investigation of this compound and the development of novel anti-inflammatory therapeutics. This comprehensive understanding of this compound's molecular interactions is crucial for optimizing its clinical application and for guiding future research in the field of inflammation.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. researchgate.net [researchgate.net]

- 3. The analgesic NSAID this compound inhibits cyclooxygenase (COX)-1/-2, inducible nitric oxide synthase (iNOS), and the formation of interleukin (IL)-6 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound · A Unique Anti-Inflammatory Drug [this compound.org]

- 5. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 4.10. Griess Assay—Measurement of Nitric Oxide Concentration [bio-protocol.org]

- 10. nanopartikel.info [nanopartikel.info]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. researchgate.net [researchgate.net]

- 13. Detection of NF-κB activity in skeletal muscle cells by electrophoretic mobility shift analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Lornoxicam: A Cyclooxygenase Inhibitor

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of Lornoxicam, a potent non-steroidal anti-inflammatory drug (NSAID) of the oxicam class. It delves into its mechanism of action as a cyclooxygenase (COX) inhibitor, presenting key quantitative data, experimental methodologies, and relevant signaling pathways to elucidate its therapeutic effects and safety profile.

Introduction

This compound (chlortenoxicam) is a non-steroidal anti-inflammatory drug (NSAID) belonging to the oxicam class, recognized for its potent analgesic and anti-inflammatory properties.[1][2] It is utilized in the management of acute mild to moderate pain, as well as pain and inflammation associated with rheumatic diseases.[3] Like other NSAIDs, this compound exerts its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins, key mediators of inflammation, pain, and fever.[4] this compound is distinguished from other oxicams by its potent, balanced inhibition of both COX-1 and COX-2 isoforms and its relatively short plasma half-life, which contributes to its favorable tolerability profile.[2][5]

Mechanism of Action: A Balanced COX-1/COX-2 Inhibitor

This compound's primary mechanism of action is the inhibition of prostaglandin synthesis by blocking the activity of cyclooxygenase (COX) enzymes.[6] There are two main isoforms of this enzyme:

-

COX-1: A constitutively expressed enzyme found in most tissues, including the gastric mucosa, kidneys, and platelets. It is responsible for producing prostaglandins that regulate physiological processes such as gastrointestinal protection and platelet aggregation.[7]

-

COX-2: An inducible enzyme that is upregulated during inflammation in response to stimuli like cytokines. It is the primary source of prostaglandins that mediate inflammation and pain.[4][7]

This compound is characterized by its potent and balanced inhibition of both COX-1 and COX-2.[8][9] This dual inhibition is responsible for its strong analgesic and anti-inflammatory effects.[4] Unlike some NSAIDs that selectively target COX-2, this compound's non-selective profile may contribute to a different balance of efficacy and side effects.[4][9] The balanced inhibition of COX-1 and COX-2 is a key feature of its pharmacological profile.[2]

Beyond COX inhibition, this compound has been shown to inhibit the production of interleukin-6 (IL-6) and inducible nitric oxide synthase (iNOS), further contributing to its anti-inflammatory effects.[2][10]

Figure 1: this compound's Inhibition of the Prostaglandin Synthesis Pathway.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro COX Inhibition

| Parameter | COX-1 | COX-2 | COX-1/COX-2 Ratio | Cell System | Reference |

| IC₅₀ | 0.005 µM | 0.008 µM | ~0.625 | Intact human cells | [10] |

| IC₅₀ | 5.1 µM | 5.1 µM | 1 | Not Specified | [2] |

IC₅₀ (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Pharmacokinetic Profile of this compound

| Parameter | Value | Route of Administration | Reference |

| Plasma Half-life | 3 to 5 hours | Oral/IV | [8][11] |

| Bioavailability | ~90-100% | Oral | [2][3] |

| Time to Peak Plasma Concentration (Tₘₐₓ) | ~2.5 hours | Oral (4 mg dose) | [1] |

| Plasma Protein Binding | 99% | - | [1][3] |

| Metabolism | Extensively in the liver by CYP2C9 to inactive 5'-hydroxy-lornoxicam | - | [1][8] |

| Elimination | Metabolites excreted in urine and feces | - | [11] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of pharmacological data. Below are descriptions of common experimental protocols used to characterize COX inhibitors like this compound.

COX Inhibition Assay (Whole Blood Assay)

This assay measures the ability of a compound to inhibit COX-1 and COX-2 activity in a physiologically relevant ex vivo system.

Objective: To determine the IC₅₀ values of this compound for COX-1 and COX-2.

Methodology:

-

COX-1 Activity Measurement:

-

Whole blood from healthy human volunteers is allowed to clot at 37°C for a specified time.

-

During clotting, platelets are activated, leading to the production of thromboxane B₂ (TXB₂) via the COX-1 pathway.

-

The reaction is stopped, and serum is collected.

-

TXB₂ levels are measured using an enzyme immunoassay (EIA).

-

The assay is repeated with varying concentrations of this compound to determine the concentration that inhibits TXB₂ production by 50% (IC₅₀ for COX-1).[10]

-

-

COX-2 Activity Measurement:

-

Whole blood is incubated with lipopolysaccharide (LPS) to induce the expression of COX-2 in monocytes.

-

Following induction, the blood is incubated with varying concentrations of this compound.

-

The production of prostaglandin E₂ (PGE₂), a primary product of COX-2 in this system, is measured in the plasma using an EIA.

-

The IC₅₀ for COX-2 is determined as the concentration of this compound that inhibits PGE₂ production by 50%.[10]

-

Figure 2: Experimental Workflow for COX Inhibition Assay.

In Vivo Anti-Inflammatory Activity (Rat Paw Edema Model)

This is a standard animal model to assess the anti-inflammatory efficacy of a compound.

Objective: To evaluate the in vivo anti-inflammatory effect of this compound.

Methodology:

-

Animal Model: Typically, adult male Wistar or Sprague-Dawley rats are used.

-

Induction of Inflammation: A sub-plantar injection of an irritant, such as carrageenan or formalin, is administered into the hind paw of the rats to induce localized edema and inflammation.

-

Drug Administration: this compound or a vehicle control is administered orally or intraperitoneally at various doses, usually one hour before the injection of the inflammatory agent.

-

Measurement of Edema: The volume of the paw is measured at different time points after the induction of inflammation using a plethysmometer.

-

Data Analysis: The percentage inhibition of edema for the this compound-treated groups is calculated by comparing the increase in paw volume to the vehicle-treated control group.

Clinical Efficacy and Safety Profile

Clinical studies have established this compound as an effective analgesic and anti-inflammatory agent in various conditions, including postoperative pain, osteoarthritis, and rheumatoid arthritis.[2][12] Its analgesic potency has been shown to be comparable to that of some opioids in certain settings, such as post-oral surgery pain.[2][5]

The safety profile of this compound is consistent with that of other NSAIDs. The most common adverse events are gastrointestinal in nature.[13][14] However, its short plasma half-life is thought to contribute to an improved gastrointestinal tolerability profile compared to other oxicams with longer half-lives.[2][5] The balanced inhibition of COX-1 and COX-2 may also play a role in its overall safety profile, potentially mitigating some risks associated with highly selective COX inhibitors.[12]

Conclusion

This compound is a potent NSAID with a well-defined pharmacological profile centered on its balanced inhibition of COX-1 and COX-2 enzymes. This dual action, combined with its effects on other inflammatory mediators, underpins its strong analgesic and anti-inflammatory properties. Its pharmacokinetic characteristics, particularly its short half-life, contribute to its clinical utility and tolerability. The data and methodologies presented in this guide provide a comprehensive foundation for understanding the pharmacological basis of this compound's therapeutic use and for guiding further research and development in the field of anti-inflammatory drugs.

References

- 1. jddtonline.info [jddtonline.info]

- 2. crpsonline.com [crpsonline.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. This compound, a new potent NSAID with an improved tolerability profile. | Semantic Scholar [semanticscholar.org]

- 6. This compound | C13H10ClN3O4S2 | CID 54690031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medcentral.com [medcentral.com]

- 8. ClinPGx [clinpgx.org]

- 9. What is this compound used for? [synapse.patsnap.com]

- 10. The analgesic NSAID this compound inhibits cyclooxygenase (COX)-1/-2, inducible nitric oxide synthase (iNOS), and the formation of interleukin (IL)-6 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Clinical pharmacokinetics of this compound. A short half-life oxicam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A double blind, multicentre, placebo controlled trial of this compound in patients with osteoarthritis of the hip and knee - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Safety of this compound in the treatment of postoperative pain: a post-marketing study of analgesic regimens containing this compound compared with standard analgesic treatment in 3752 day-case surgery patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Lornoxicam's Effects on Prostaglandin Synthesis Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lornoxicam is a potent non-steroidal anti-inflammatory drug (NSAID) of the oxicam class, distinguished by its strong analgesic and anti-inflammatory properties.[1][2] Its primary mechanism of action involves the potent inhibition of prostaglandin synthesis through the blockade of cyclooxygenase (COX) enzymes.[3][4] This technical guide provides an in-depth analysis of this compound's effects on the prostaglandin synthesis pathway, presenting quantitative data on its inhibitory activity, detailing the experimental protocols used for its characterization, and visualizing the core biochemical and experimental workflows. This compound is a balanced and potent inhibitor of both COX-1 and COX-2 isoforms, a characteristic that underpins its therapeutic efficacy.[5][6] Furthermore, this compound has been shown to inhibit inducible nitric oxide synthase (iNOS) and the production of the pro-inflammatory cytokine Interleukin-6 (IL-6), contributing to its broad anti-inflammatory profile.[1][5]

The Prostaglandin Synthesis Pathway and this compound's Point of Intervention

Prostaglandins are lipid compounds that mediate inflammation, pain, and fever. Their synthesis is initiated by the release of arachidonic acid from membrane phospholipids by phospholipase A2.[7] The cyclooxygenase (COX) enzymes, existing as two main isoforms (COX-1 and COX-2), then catalyze the conversion of arachidonic acid into the unstable intermediate, Prostaglandin H2 (PGH2).[8][9] COX-1 is a constitutively expressed enzyme involved in physiological functions such as protecting the gastric mucosa and maintaining renal function.[10][11] In contrast, COX-2 is an inducible enzyme that is upregulated during an inflammatory response.[10] PGH2 is subsequently converted by specific synthases into various biologically active prostanoids, including prostaglandins (e.g., PGE2) and thromboxanes (e.g., TXA2).

This compound exerts its effect by inhibiting both COX-1 and COX-2, thereby blocking the production of PGH2 and all subsequent pro-inflammatory prostaglandins.[3][8] Unlike some NSAIDs, this compound's inhibition of the COX pathway does not cause a significant shunt of arachidonic acid to the 5-lipoxygenase cascade, minimizing the risk of increased leukotriene formation.[3][8]

Quantitative Analysis of this compound's Inhibitory Effects

This compound is distinguished as one of the most potent and balanced COX-1/COX-2 inhibitors among the panel of NSAIDs tested in various in vitro systems.[5] Its potent, non-selective inhibition is evident from the low nanomolar half-maximal inhibitory concentrations (IC50) against both enzyme isoforms.[12] In addition to its primary targets, this compound also demonstrates inhibitory effects on other key inflammatory mediators at higher concentrations.

| Target Molecule | Experimental System | Measured Parameter | IC50 Value (µM) | Reference(s) |

| COX-1 | Intact Human Cells (HEL cells) | Thromboxane B2 (TXB2) Formation | 0.005 | [5][6][13] |

| COX-2 | Intact Human Cells (Mono Mac 6) | 6-keto-PGF1α Formation | 0.008 | [5][6][13] |

| iNOS | LPS-Stimulated RAW 264.7 Cells | Nitric Oxide (NO) Formation | 65 | [5][6] |

| IL-6 | LPS-Stimulated THP-1 Cells | Interleukin-6 (IL-6) Secretion | 54 | [5][6][13] |

Table 1: Summary of this compound's In Vitro Inhibitory Activity.

Experimental Protocols for Assessing COX Inhibition

The characterization of this compound's inhibitory profile relies on a suite of established in vitro assays that utilize both isolated cells and whole blood systems. These methods allow for the specific assessment of activity against COX-1 and COX-2.

COX-1 Inhibition Assays

The constitutive activity of COX-1 is typically measured by quantifying the production of thromboxane A2 (measured as its stable metabolite TXB2) in systems where COX-1 is the predominant isoform.

-

Human Whole Blood Assay:

-

Principle: This assay measures the physiological activity of COX-1 in its natural environment, accounting for plasma protein binding.[14][15]

-

Methodology: Freshly drawn human venous blood is aliquoted into tubes containing various concentrations of this compound or a vehicle control.[5][6] The blood is allowed to clot at 37°C for a defined period (e.g., 60 minutes), which triggers platelet activation and robust COX-1-dependent TXB2 synthesis.[6] The reaction is stopped by placing the samples on ice and centrifugation to obtain serum. TXB2 levels in the serum are quantified using a specific enzyme immunoassay (EIA) or ELISA.[5] The IC50 value is calculated from the concentration-response curve.

-

-

Intact Cell Assay (HEL Cells):

-

Principle: Human erythroleukemic (HEL) cells express high levels of constitutive COX-1.

-

Methodology: HEL cells are cultured and incubated with different concentrations of this compound.[5][16] The cells are then stimulated to produce TXB2. The concentration of TXB2 in the cell supernatant is measured by EIA/ELISA, and the percentage of inhibition is determined relative to vehicle-treated controls.[5]

-

COX-2 Inhibition Assays

COX-2 activity is assessed in cells stimulated with an inflammatory agent, such as lipopolysaccharide (LPS) or Interleukin-1 (IL-1), to induce the expression of the COX-2 enzyme.

-

Human Whole Blood Assay:

-

Principle: This assay measures COX-2 activity induced in monocytes within a whole blood context.

-

Methodology: Heparinized human whole blood is incubated with this compound at various concentrations for a brief period before the addition of LPS (e.g., 10 µg/mL).[5][6] The samples are then incubated for 24 hours at 37°C to allow for COX-2 induction and subsequent prostaglandin E2 (PGE2) synthesis.[14] Plasma is separated by centrifugation, and PGE2 levels are quantified by EIA/ELISA.[17] The IC50 value is determined by plotting inhibitor concentration against PGE2 inhibition.

-

-

Intact Cell Assay (Mono Mac 6 or J774.2 Cells):

-

Principle: Human monocytic cells (Mono Mac 6) or murine macrophage-like cells (J774.2) are stimulated to express functional COX-2.[5][6]

-

Methodology: Cells are pre-incubated with this compound or vehicle, followed by stimulation with LPS for several hours.[5] The supernatant is collected, and the concentration of a key COX-2 product, such as 6-keto-PGF1α or PGE2, is measured by EIA/ELISA.[5][16]

-

Other Relevant Assays

-

iNOS Inhibition Assay:

-

Principle: Measures the inhibition of nitric oxide (NO) production from inducible nitric oxide synthase (iNOS).

-

Methodology: Murine macrophage cells (e.g., RAW 264.7) are stimulated with LPS in the presence of this compound.[5][6] After incubation, the accumulation of nitrite (a stable product of NO) in the culture supernatant is quantified using the Griess reaction.[5][6]

-

-

Cytokine Formation Assay:

-

Principle: Quantifies the effect of this compound on the production of pro-inflammatory cytokines.

-

Methodology: Human monocytic cells (e.g., THP-1) are stimulated with LPS in the presence of the drug.[5][6] The concentrations of cytokines like IL-6, TNF-α, and IL-1β in the supernatant are measured using specific ELISAs.[5]

-

Conclusion

This compound is a highly potent, non-steroidal anti-inflammatory drug that functions as a balanced inhibitor of COX-1 and COX-2 isoenzymes.[5][18] Its primary therapeutic effects—analgesia and anti-inflammation—are directly attributable to the robust inhibition of prostaglandin synthesis at the cyclooxygenase step.[4] The low nanomolar IC50 values for both COX isoforms underscore its high potency.[12] In vitro studies have further elucidated its broader anti-inflammatory profile, which includes the inhibition of iNOS and IL-6 production at micromolar concentrations.[6] The experimental methodologies outlined in this guide, particularly the intact cell and whole blood assays, are crucial for accurately characterizing the pharmacological profile of this compound and other NSAIDs in a physiologically relevant context. This detailed understanding of its mechanism and effects on prostaglandin synthesis pathways is essential for its rational use in clinical practice and for guiding future drug development efforts.

References

- 1. crpsonline.com [crpsonline.com]

- 2. [PDF] Mechanism of action: this compound's anti-inflammatory and analgesic activity is related to its inhibitory action on prostaglandin and thromboxane synthesis through the inhibition | Semantic Scholar [semanticscholar.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]

- 5. The analgesic NSAID this compound inhibits cyclooxygenase (COX)-1/-2, inducible nitric oxide synthase (iNOS), and the formation of interleukin (IL)-6 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. An elucidation of the arachidonic acid cascade. Discovery of prostaglandins, thromboxane and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | C13H10ClN3O4S2 | CID 54690031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. What is the mechanism of this compound? [synapse.patsnap.com]

- 11. tandfonline.com [tandfonline.com]

- 12. This compound | CAS:70374-39-9 | COX-1/COX-2 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 13. ClinPGx [clinpgx.org]

- 14. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. ajmc.com [ajmc.com]

- 18. tandfonline.com [tandfonline.com]

The Pharmacokinetic Profile of Lornoxicam in Preclinical Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lornoxicam is a potent non-steroidal anti-inflammatory drug (NSAID) belonging to the oxicam class. It exerts its analgesic and anti-inflammatory effects through the non-selective inhibition of cyclooxygenase enzymes, COX-1 and COX-2.[1] A comprehensive understanding of its pharmacokinetic (PK) and bioavailability profile in various animal models is crucial for the preclinical assessment and successful clinical development of new drug formulations and therapeutic applications. This technical guide provides a detailed overview of the pharmacokinetics and bioavailability of this compound in key animal models, summarizing quantitative data, outlining experimental methodologies, and visualizing relevant pathways and workflows.

Pharmacokinetic Parameters

The pharmacokinetic profile of this compound has been investigated in several animal species. The following tables summarize the key quantitative parameters from published studies, providing a comparative overview across different models and routes of administration.

Table 1: Pharmacokinetic Parameters of this compound in Rabbits

| Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | T½ (h) | Bioavailability (%) | Reference |

| Intravenous (IV) | 0.4 | - | - | - | 2.611 | 100 | [2] |

| Intramuscular (IM) | 0.4 | 0.463 | 1.512 | - | 2.283 | 99.79 | [2] |

| Buccal | 2 | 0.899 - 1.248 | 4 | 4.291 - 6.275 | 3.5 - 4.2 | 59.09 - 86.41 | [3] |

Table 2: Pharmacokinetic Parameters of this compound in Rats

| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) | Bioavailability (%) | Reference |

| Oral | Data not available | Data not available | Data not available | Data not available | ~2x higher in females | Data not available | [4] |

Note: Specific quantitative pharmacokinetic parameters for this compound following oral administration in rats were not available in the reviewed literature. One study noted a dose-linear absorption and a terminal half-life that was approximately twice as long in female rats compared to males.[4]

Table 3: Pharmacokinetic Parameters of this compound in Dogs and Mice

| Animal Model | Administration Route | Dose (mg/kg) | Cmax | Tmax | AUC | T½ | Bioavailability (%) | Reference |

| Dog | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | ||

| Mouse | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

Note: Despite mentions of studies involving dogs and mice, specific quantitative pharmacokinetic data for this compound in these animal models were not found in the publicly available literature during the comprehensive search for this guide.

Experimental Protocols

Detailed methodologies are critical for the replication and interpretation of pharmacokinetic studies. Below are generalized experimental protocols based on the reviewed literature for key animal models.

Pharmacokinetic Study of this compound in Rabbits (Intravenous and Intramuscular Administration)

-

Animal Model: Healthy adult rabbits (species and strain may vary).

-

Housing and Acclimatization: Animals are housed in standard conditions with controlled temperature, humidity, and light-dark cycles. They are allowed to acclimatize for a specified period before the experiment.

-

Drug Administration:

-

Blood Sampling: Blood samples are collected from the marginal ear vein of the contralateral ear at predetermined time points (e.g., 0, 0.083, 0.167, 0.25, 0.5, 1, 2, 4, 6, 8, 10, and 12 hours) into heparinized tubes.[2]

-

Plasma Preparation: Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

-

Bioanalytical Method: Plasma concentrations of this compound are determined using a validated high-performance liquid chromatography (HPLC) method.[2]

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters.

Pharmacokinetic Study of this compound in Rats (Oral Gavage)

-

Animal Model: Sprague-Dawley rats are commonly used.[4]

-

Housing and Fasting: Animals are housed under standard laboratory conditions and are typically fasted overnight before drug administration to ensure gastric emptying.

-

Drug Administration: this compound is administered as a single dose via oral gavage. The vehicle for administration should be specified (e.g., a suspension in a suitable vehicle).[4]

-

Blood Sampling: Blood samples are collected at various time points post-administration. Common methods include tail vein sampling or cannulation of a major blood vessel (e.g., jugular vein) for serial sampling.

-

Plasma Preparation and Analysis: Similar to the protocol for rabbits, plasma is separated and analyzed by a validated bioanalytical method, typically HPLC.

-

Pharmacokinetic Analysis: The resulting plasma concentration-time data is used to calculate pharmacokinetic parameters.

Metabolism of this compound

This compound is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C9, to its main, inactive metabolite, 5'-hydroxy-lornoxicam.[5][6][7] This metabolic pathway is a critical determinant of the drug's elimination and its relatively short half-life compared to other oxicams.[8][9]

Bioavailability

Protein Binding

This compound is highly bound to plasma proteins, with a binding of approximately 99%.[5] This high degree of protein binding can influence the drug's distribution and elimination characteristics.

Conclusion

This compound exhibits favorable pharmacokinetic properties in animal models, including good absorption and a well-defined metabolic pathway. The available data, primarily from rabbit studies, indicate high bioavailability following parenteral administration. However, a notable gap exists in the publicly available literature regarding detailed quantitative pharmacokinetic parameters for this compound in other commonly used preclinical species such as rats, dogs, and mice. Further studies are warranted to fill these data gaps to provide a more complete understanding of the inter-species variability in this compound's pharmacokinetics, which will ultimately aid in the translation of preclinical findings to clinical applications. This guide serves as a comprehensive resource based on current knowledge and highlights the areas where further research is needed.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. bpsa.journals.ekb.eg [bpsa.journals.ekb.eg]

- 4. Evaluation of chronic oral toxicity and carcinogenic potential of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jddtonline.info [jddtonline.info]

- 6. researchgate.net [researchgate.net]

- 7. jddtonline.info [jddtonline.info]

- 8. Clinical pharmacokinetics of this compound. A short half-life oxicam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]

Lornoxicam's Role in Modulating Cellular Signaling in Pain: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lornoxicam, a non-steroidal anti-inflammatory drug (NSAID) of the oxicam class, exerts its potent analgesic and anti-inflammatory effects through a multi-faceted modulation of cellular signaling pathways integral to the pain and inflammation cascade.[1][2] This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, focusing on its influence on key signaling molecules and pathways. The information presented herein is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's molecular pharmacology.

Core Mechanism of Action: Cyclooxygenase (COX) Inhibition

This compound's primary mechanism of action is the potent and balanced inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[3][4] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[3] this compound's equipotent inhibition of both COX isoforms distinguishes it within the NSAID class.[5][6]

Quantitative Data on COX Inhibition

| Enzyme | Cell System | Parameter | Value | Reference |

| COX-1 | Intact Human Cells | IC50 | 0.005 µM | [5] |

| COX-2 | Intact Human Cells | IC50 | 0.008 µM | [5] |

Experimental Protocol: COX Inhibition Assay in Intact Cells

Objective: To determine the 50% inhibitory concentration (IC50) of this compound on COX-1 and COX-2 activity in intact human cells.[5]

COX-1 Inhibition (Thromboxane B2 Formation Assay):

-

Cell Line: Human Erythroleukemia (HEL) cells.

-

Procedure:

-

Culture HEL cells to the appropriate density.

-

Pre-incubate the cells with varying concentrations of this compound.

-

Stimulate the cells to induce COX-1 activity.

-

Collect the cell supernatant.

-

Measure the concentration of Thromboxane B2 (TXB2), a stable metabolite of the COX-1 product Thromboxane A2, using a specific enzyme immunoassay (EIA).

-

Calculate the IC50 value based on the dose-response curve of TXB2 inhibition.[5]

-

COX-2 Inhibition (Prostaglandin E2 Formation Assay):

-

Cell Line: Human monocytic cell line (Mono Mac 6) or murine macrophage cell line (J774.2).

-

Procedure:

-

Culture the cells to the appropriate density.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce COX-2 expression and activity.

-

Add varying concentrations of this compound to the stimulated cells.

-

Collect the cell supernatant.

-

Measure the concentration of 6-keto-PGF1α, a stable metabolite of the COX-2 product Prostacyclin (PGI2), using a specific EIA.[5]

-

Calculate the IC50 value from the dose-response curve of 6-keto-PGF1α inhibition.

-

Modulation of Inflammatory Signaling Pathways

Beyond COX inhibition, this compound modulates several other key cellular signaling pathways involved in pain and inflammation, including the NF-κB and MAPK pathways.

Inhibition of the NF-κB Signaling Pathway

This compound has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes.[7][8] This inhibition is a key component of its anti-inflammatory and analgesic effects. In a study on a rat model of osteoarthritis, this compound-loaded bilosomes were found to significantly inhibit NF-κβ.[5]

Modulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway

Recent evidence indicates that this compound can also modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically the Extracellular signal-regulated kinase (ERK) cascade.[5][6] The MAPK pathways (including ERK, p38, and JNK) are crucial for transducing extracellular stimuli into cellular responses, including the production of inflammatory mediators.[9] An in-vivo study in a rat model of osteoarthritis demonstrated that this compound-loaded bilosomes significantly blocked the MAPK/ERK1 signaling pathway.[5]

Quantitative Data on NF-κB and MAPK/ERK1 Inhibition

| Target | Model | Treatment | Result | Reference |

| NF-κβ | Rat Osteoarthritis Model | This compound-loaded bilosomes | Significant inhibition | [5] |

| MAPK | Rat Osteoarthritis Model | This compound-loaded bilosomes | 58% reduction compared to untreated arthritic group | [1] |

| ERK1 | Rat Osteoarthritis Model | This compound-loaded bilosomes | 146% reduction compared to untreated arthritic group | [1] |

Experimental Protocol: Evaluation of MAPK/ERK1 and NF-κβ by ELISA

Objective: To quantify the levels of Mitogen-activated protein kinase (MAPK), Extracellular signal-regulated kinase (ERK1), and Nuclear Factor-kappa beta (NF-κβ) in tissue samples from a rat model of osteoarthritis treated with this compound.[1]

Animal Model:

-

Species: Wistar albino male rats.

-

Induction of Osteoarthritis: Intra-articular injection of carrageenan (0.02 mL/joint) into the right knees for 10 days.[1]

-

Treatment Groups:

-

Normal control

-

Carrageenan-induced arthritis (untreated)

-

Arthritic rats treated with free this compound

-

Arthritic rats treated with this compound-loaded bilosomes

-

-

Tissue Sample Preparation: After the treatment period, rats are euthanized, and the knee joint tissues are collected for analysis.

ELISA Procedure:

-

Kits: Use commercially available ELISA kits specific for rat MAPK, ERK1, and NF-κβ.

-

Sample Preparation: Homogenize the collected knee joint tissues and prepare lysates according to the ELISA kit manufacturer's instructions.

-

Assay:

-

Add standards and prepared tissue samples to the wells of the microplate pre-coated with antibodies specific for the target protein (MAPK, ERK1, or NF-κβ).

-

Incubate to allow binding.

-

Wash the wells to remove unbound substances.

-

Add a biotinylated detection antibody specific for the target protein and incubate.

-

Wash the wells.

-

Add a streptavidin-HRP conjugate and incubate.

-

Wash the wells.

-

Add a substrate solution to develop the color.

-

Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Quantification: Calculate the concentration of MAPK, ERK1, and NF-κβ in the samples by comparing their absorbance to the standard curve.[1]

Inhibition of Other Key Inflammatory Mediators

This compound's anti-inflammatory and analgesic properties are further enhanced by its ability to inhibit the production of other crucial mediators of inflammation and pain.

Inhibition of Inducible Nitric Oxide Synthase (iNOS)

This compound has been demonstrated to inhibit the activity of inducible nitric oxide synthase (iNOS), the enzyme responsible for the production of large amounts of nitric oxide (NO) during inflammation.[5] Excessive NO production contributes to vasodilation, increased vascular permeability, and cytotoxicity.

Inhibition of Interleukin-6 (IL-6) Formation

This compound significantly inhibits the formation of the pro-inflammatory cytokine Interleukin-6 (IL-6).[2][5] IL-6 plays a central role in the acute phase response and the transition to chronic inflammation.

Quantitative Data on iNOS and IL-6 Inhibition

| Target | Cell System | Parameter | Value | Reference |

| iNOS | LPS-stimulated RAW 264.7 cells | IC50 | 65 µM | [5] |

| IL-6 Formation | LPS-stimulated THP-1 cells | IC50 | 54 µM | [5] |

Experimental Protocol: iNOS Inhibition (Griess Reaction)

Objective: To determine the IC50 of this compound on nitric oxide (NO) production by iNOS in LPS-stimulated macrophages.[5]

-

Cell Line: Murine macrophage cell line (RAW 264.7).

-

Procedure:

-

Culture RAW 264.7 cells to the desired density.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce iNOS expression.

-

Treat the stimulated cells with various concentrations of this compound.

-

Collect the cell culture supernatants.

-

Measure the concentration of nitrite (a stable metabolite of NO) in the supernatants using the Griess reagent. The Griess reaction involves a diazotization reaction that forms a colored azo compound, which can be quantified spectrophotometrically.

-

Calculate the IC50 value based on the dose-dependent inhibition of nitrite production.[5]

-

Experimental Protocol: IL-6 Formation (ELISA)

Objective: To determine the IC50 of this compound on the production of IL-6 in LPS-stimulated monocytic cells.[5]

-

Cell Line: Human monocytic cell line (THP-1).

-

Procedure:

-

Culture THP-1 cells to the appropriate density.

-

Stimulate the cells with LPS to induce the production of pro-inflammatory cytokines.

-

Treat the stimulated cells with a range of this compound concentrations.

-

Collect the cell culture supernatants.

-

Quantify the concentration of IL-6 in the supernatants using a specific enzyme-linked immunosorbent assay (ELISA) kit.

-

Determine the IC50 value from the dose-response curve for IL-6 inhibition.[5]

-

Conclusion

This compound's potent analgesic and anti-inflammatory efficacy stems from its comprehensive modulation of multiple key cellular signaling pathways involved in the pathophysiology of pain. Its balanced and potent inhibition of COX-1 and COX-2, coupled with its significant inhibitory effects on the NF-κB and MAPK/ERK signaling pathways, as well as the production of iNOS and IL-6, provides a strong molecular basis for its clinical utility. This in-depth understanding of this compound's mechanisms of action is crucial for the continued development and targeted application of this important therapeutic agent in the management of pain and inflammatory conditions. Further research into the precise molecular interactions of this compound with components of these signaling cascades will continue to refine our understanding and may open new avenues for therapeutic intervention.

References

- 1. Magnetic targeting of this compound/SPION bilosomes loaded in a thermosensitive in situ hydrogel system for the management of osteoarthritis: Optimization, in vitro, ex vivo, and in vivo studies in rat model via modulation of RANKL/OPG - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Formulation and optimization of this compound-loaded bilosomes using 23 full factorial design for the management of osteoa… [ouci.dntb.gov.ua]

- 3. licorbio.com [licorbio.com]

- 4. Formulation and optimization of this compound-loaded bilosomes using 23 full factorial design for the management of osteoarthritis in rats: Modulation of MAPK/Erk1 signaling pathway | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 8. Therapeutic effects of this compound-loaded nanomicellar formula in experimental models of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Magnetic targeting of this compound/SPION bilosomes loaded in a thermosensitive in situ hydrogel system for the management of osteoarthritis: Optimization, in vitro, ex vivo, and in vivo studies in rat model via modulation of RANKL/OPG - PubMed [pubmed.ncbi.nlm.nih.gov]

Lornoxicam: Exploring Novel Therapeutic Frontiers Beyond Anti-Inflammatory Action

An In-depth Technical Guide for Researchers and Drug Development Professionals

Core Summary

Lornoxicam, a non-steroidal anti-inflammatory drug (NSAID) of the oxicam class, is well-established for its potent analgesic and anti-inflammatory properties. Its primary mechanism of action involves the balanced inhibition of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, which are key in the synthesis of prostaglandins.[1][2] This blockade of prostaglandin production effectively alleviates pain and inflammation associated with various musculoskeletal and postoperative conditions.[2] However, emerging preclinical and clinical studies are beginning to shed light on novel therapeutic applications for this compound, extending its potential utility to oncology, neuroprotection, and cardioprotection. This technical guide provides a comprehensive overview of these initial studies, detailing the experimental methodologies, summarizing key quantitative data, and visualizing the putative signaling pathways involved.

Established Mechanism of Action: COX Inhibition

This compound exerts its primary therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins.[2] It demonstrates a balanced inhibition of both COX-1 and COX-2 isoforms.[3] The inhibition of COX-2 is primarily responsible for its anti-inflammatory and analgesic effects, while the concurrent inhibition of COX-1 can be associated with potential gastrointestinal side effects.[2]

Novel Therapeutic Target 1: Oncology

Initial in vitro studies have indicated that this compound may possess anticancer properties, demonstrating cytotoxic and anti-migratory effects against various cancer cell lines.

Quantitative Data: In Vitro Anticancer Effects

| Cell Line | Assay | Treatment Duration | Key Findings | Reference |

| HeLa (Cervical Cancer) | Cell Viability | 48 hours | This compound exhibited one of the lowest IC50 values compared to other tested NSAIDs, indicating high cytotoxicity. | [1] |

| HT-29 (Colorectal Cancer) | Cell Viability | 48 hours | This compound exhibited one of the lowest IC50 values compared to other tested NSAIDs, indicating high cytotoxicity. | [1] |

| MCF-7 (Breast Cancer) | Cell Viability | Not specified | This compound showed no statistically significant effect on cell viability at the tested concentrations. | [1] |

| HT-29 | Apoptosis | 24 hours | This compound (400 μg/mL) induced morphological characteristics of early and late apoptosis. | [4] |

| MCF-7 | Apoptosis | 24 hours | This compound (400 μg/mL) led to the condensation and margination of chromatin in the nuclei. | [4] |

| HT-29 | Cell Migration | 24, 48, 72 hours | This compound (400 μg/mL) inhibited cell migration. | [4] |

| MCF-7 | Cell Migration | 24, 48, 72 hours | This compound (400 μg/mL) inhibited cell migration. | [4] |

Experimental Protocols

-

Cell Seeding: Cancer cell lines (HeLa, HT-29, MCF-7) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with varying concentrations of this compound or other NSAIDs for 24 and 48 hours.

-

MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or acidified isopropanol).

-

Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (typically around 570 nm) to determine the percentage of viable cells relative to untreated controls. The IC50 value, the concentration of the drug that causes 50% inhibition of cell growth, is then calculated.

-

Cell Treatment: Cells are cultured on coverslips and treated with the desired concentration of this compound (e.g., 400 μg/mL) for 24 hours.

-

Staining:

-

Acridine Orange/Ethidium Bromide (AO/EB): Cells are stained with a mixture of acridine orange and ethidium bromide. Live cells will appear uniformly green, early apoptotic cells will show bright green nuclei with condensed or fragmented chromatin, late apoptotic cells will display orange to red nuclei with condensed or fragmented chromatin, and necrotic cells will have uniformly orange to red nuclei.

-

DAPI (4',6-diamidino-2-phenylindole): Cells are fixed and stained with DAPI, which binds to DNA and allows for the visualization of nuclear morphology. Apoptotic cells will exhibit condensed and fragmented nuclei.

-

-

Fluorescence Microscopy: The stained cells are observed under a fluorescence microscope to assess the morphological changes characteristic of apoptosis.

-

Monolayer Culture: Cells are grown to confluence in a culture plate.

-

Scratch Creation: A sterile pipette tip is used to create a uniform scratch or "wound" in the cell monolayer.

-

Drug Treatment: The cells are then treated with this compound (e.g., 400 μg/mL).

-

Image Acquisition: Images of the scratch are captured at different time points (e.g., 0, 24, 48, and 72 hours).

-

Analysis: The rate of wound closure is quantified by measuring the area of the scratch over time, with a decrease in the area indicating cell migration.

Signaling Pathways in Oncology

The precise signaling pathways for this compound's anticancer effects are still under investigation, but initial evidence suggests mechanisms that may be independent of its COX-inhibitory activity.

Caption: Putative anticancer signaling pathway of this compound.

Novel Therapeutic Target 2: Neuroprotection

Studies in animal models of traumatic brain injury (TBI) suggest that this compound may offer neuroprotective benefits by reducing apoptosis and oxidative stress.

Quantitative Data: Neuroprotective Effects in a Rat TBI Model

| Parameter | Control Group (Saline) | This compound Group (1.3 mg/kg) | p-value | Reference |

| Apoptotic Cells (TUNEL, %) | 20.4 ± 0.9 | 15.7 ± 0.6 | <0.0002 | [5] |

| Caspase-3 Immunoreactivity | ++ | + | Not specified | [5] |

| Caspase-8 Immunoreactivity | + | -/+ | Not specified | [5] |

| Caspase-9 Immunoreactivity | + | + | Not specified | [5] |

| Fas Ligand Immunoreactivity | + | -/+ | Not specified | [5] |

| MDA (nmol/mg protein) | 1.32 ± 1.60 | 0.47 ± 0.19 | <0.05 | [5] |

| SOD (µ/g protein) | 1.7 ± 0.8 | 4.7 ± 4 | <0.05 | [5] |

Experimental Protocol: Rat Model of Diffuse Traumatic Brain Injury

-

Animal Model: Adult male Wistar albino rats are anesthetized.

-

Induction of TBI: A weight-drop device is used to induce a closed head trauma. A 450g weight is dropped from a height of two meters onto a metallic disk fixed to the intact skull of the rat.

-

Drug Administration: Immediately after the head injury, the rats are randomly divided into two groups. The control group receives an intraperitoneal injection of saline, while the experimental group receives an intraperitoneal injection of this compound (1.3 mg/kg).

-

Tissue Collection and Analysis: After a specified period (e.g., 24 hours), the rats are euthanized, and their brains are harvested. The brain tissue is then processed for:

-

Biochemical Analysis: Measurement of markers of oxidative stress, such as malondialdehyde (MDA) and superoxide dismutase (SOD).

-

Histological and Immunohistochemical Analysis: Including TUNEL staining to detect apoptotic cells and immunohistochemistry to assess the expression of apoptosis-related proteins like caspases.

-

Signaling Pathways in Neuroprotection

The neuroprotective effects of this compound appear to be mediated through the attenuation of apoptosis and oxidative stress.

Caption: this compound's neuroprotective signaling pathway in TBI.

Novel Therapeutic Target 3: Cardioprotection

Preclinical and some clinical evidence suggest a potential role for this compound in protecting the heart from injury, particularly in the context of myocardial infarction and ischemia-reperfusion injury.

Experimental Protocol: Rat Model of Myocardial Infarction

-

Animal Model: Adult male rats are anesthetized and ventilated.

-

Induction of Myocardial Infarction: A thoracotomy is performed, and the left anterior descending (LAD) coronary artery is ligated to induce myocardial ischemia. For ischemia-reperfusion models, the ligature is removed after a specific period to allow for reperfusion.

-

Drug Administration: this compound is administered intravenously at a specified dose (e.g., 230 mg/kg) shortly after the onset of ischemia.[6]

-

Assessment of Cardiac Injury: After a designated period, the hearts are excised and analyzed for:

-

Infarct Size Measurement: The heart is sectioned and stained (e.g., with triphenyltetrazolium chloride) to differentiate between viable and necrotic tissue, allowing for the quantification of the infarct volume.

-

Histological Analysis: Examination of the myocardial tissue for signs of necrosis, inflammation, and fibrosis.

-

Signaling Pathways in Cardioprotection

The cardioprotective effects of this compound are primarily attributed to its anti-inflammatory actions. Recent evidence also points towards an antithrombotic role.

Caption: Cardioprotective mechanisms of this compound.

Conclusion and Future Directions

The initial studies on this compound for novel therapeutic targets in oncology, neuroprotection, and cardioprotection are promising. The drug's ability to induce apoptosis in cancer cells, reduce neuronal damage in TBI models, and protect the myocardium from ischemic injury highlights its potential beyond its established anti-inflammatory and analgesic applications.

However, this is an emerging area of research, and further in-depth studies are required. Future investigations should focus on:

-

Elucidating Detailed Molecular Mechanisms: A deeper understanding of the specific signaling pathways modulated by this compound in these novel therapeutic areas is crucial. This includes identifying direct molecular targets beyond COX enzymes.

-

Comprehensive In Vivo Studies: More extensive animal model studies are needed to validate the in vitro findings and to assess the efficacy and safety of this compound for these new indications.

-

Clinical Trials: Well-designed clinical trials are the ultimate step to determine the therapeutic potential of this compound in cancer, neurological disorders, and cardiovascular diseases in humans.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the expanded therapeutic potential of this compound. The provided data, protocols, and pathway diagrams offer a starting point for further investigation into these exciting new avenues of research.

References

- 1. researchgate.net [researchgate.net]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. crpsonline.com [crpsonline.com]

- 4. [this compound for prevention of myocardial injury during acute ST-elevation myocardial infarction] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antithrombotic potential of this compound and possible mechanistic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Lornoxicam in Human Plasma Using a Validated RP-HPLC Method

Introduction

Lornoxicam is a non-steroidal anti-inflammatory drug (NSAID) from the oxicam class, utilized for its potent analgesic and anti-inflammatory properties. Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of this compound in human plasma.

This compound is rapidly and almost completely absorbed after oral administration, with a relatively short plasma half-life of 3 to 5 hours.[1][2] It is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C9, to its main inactive metabolite, 5'-hydroxy-lornoxicam.[3][4] Both this compound and its metabolites are highly bound to plasma proteins, particularly albumin.[1][4][5]

This method provides a simple, accurate, and precise approach for quantifying this compound in plasma, suitable for research and clinical applications.

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS): Piroxicam or Meloxicam

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered)

-

Phosphate buffer components (e.g., sodium dihydrogen phosphate)

-

Trichloroacetic acid (TCA) or Formic acid

-

Human plasma (drug-free)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following table summarizes typical chromatographic conditions derived from various validated methods.

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | Eclipse C18 (150 x 4.6 mm, 5µm)[6][7] | HiQ Sil C18[6] | Capcell Pak C8 |

| Mobile Phase | Phosphate buffer : Acetonitrile (45:55, v/v)[6][7] | 0.1 M Sodium dihydrogen phosphate : Methanol (45:55, v/v), pH 4.3[6] | 5 mM Phosphate buffer (pH 4.8) : Methanol (40:60, v/v) |

| Flow Rate | 1.0 mL/min | Not Specified | 1.0 mL/min |

| Detection Wavelength | 376 nm[6][7] | 375 nm[6] | 370 nm |

| Column Temperature | Ambient | 40°C[6] | Not Specified |

| Internal Standard | Piroxicam[6][7] | Piroxicam[6] | Meloxicam |

| Retention Time (this compound) | ~5.14 min[7] | 7.64 min[6] | Not Specified |

| Retention Time (IS) | ~3.03 min (Piroxicam)[7] | 5.96 min (Piroxicam)[6] | Not Specified |

Preparation of Standard and Sample Solutions

Stock Solutions:

-

Prepare a stock solution of this compound (e.g., 100 µg/mL) by dissolving the accurately weighed reference standard in a suitable solvent, such as a small amount of 0.2 M NaOH, followed by dilution with the mobile phase.[7]

-

Prepare a stock solution of the internal standard (e.g., Piroxicam, 200 µg/mL) in a similar manner.[7]

Calibration Standards:

-

Prepare a series of working standard solutions by serially diluting the this compound stock solution with the mobile phase to achieve a desired concentration range (e.g., 0.2 - 5 µg/mL).[7]

Quality Control (QC) Samples:

-

Prepare QC samples at low, medium, and high concentrations by spiking drug-free human plasma with known amounts of this compound.

Plasma Sample Preparation (Protein Precipitation)

Protein precipitation is a common and efficient method for extracting this compound from plasma samples.

-

To 0.5 mL of plasma in a centrifuge tube, add 0.5 mL of the internal standard solution (e.g., 20 µg/mL Piroxicam).[7]

-

Add 0.5 mL of the respective this compound calibration solution.[7] For unknown samples, add 0.5 mL of mobile phase.

-

Add 0.5 mL of methanol and 0.5 mL of 10% (w/v) trichloroacetic acid.[7]

-

Vortex the mixture for 3 minutes.[7]

-

Centrifuge at a high speed (e.g., 2,500 rpm) for 15 minutes.[7]

-

Filter the supernatant through a 0.45 µm filter.

-

Inject a 20 µL aliquot of the filtered supernatant into the HPLC system.[7]

Method Validation

The analytical method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and stability.

| Validation Parameter | Typical Range/Result |

| Linearity Range | 0.2 - 5 µg/mL[7] or 4.04 - 20.20 µg/mL[8] |

| Correlation Coefficient (r²) | > 0.999[7][8] |

| Accuracy (% Recovery) | 89.63 - 100.4%[6][7] |

| Precision (RSD%) | Intra-day: < 2%, Inter-day: < 2%[9] |

| Limit of Detection (LOD) | 0.1 µg/mL[6][7] or 0.013 µg/mL[9][10] |

| Limit of Quantification (LOQ) | 0.465 µg/mL[9][10] |

| Recovery | Typically > 85% |

| Stability | Stable in mobile phase for 24 hours[8] |

Visualizations

Experimental Workflow

References

- 1. Clinical pharmacokinetics of this compound. A short half-life oxicam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jddtonline.info [jddtonline.info]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Clinical Pharmacokinetics of this compound | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. applications.emro.who.int [applications.emro.who.int]

- 9. jbclinpharm.org [jbclinpharm.org]

- 10. uwaterloo.ca [uwaterloo.ca]

Application Notes and Protocols for the Spectrophotometric Analysis of Lornoxicam in Pharmaceutical Formulations

Introduction